molecular formula C13H17N3O5 B2420786 N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941895-69-8

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No.: B2420786
CAS No.: 941895-69-8
M. Wt: 295.295
InChI Key: HMMFYDNTBRYYBI-UHFFFAOYSA-N
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Description

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes both hydroxy and nitrophenyl groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxy-2-methylpropan-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrophenyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

    N-(4-methylphenyl)oxalamide: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.

Uniqueness

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to the presence of both hydroxy and nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.

Properties

IUPAC Name

N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-8-6-9(16(20)21)4-5-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMFYDNTBRYYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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